molecular formula C11H8ClNO3 B1597949 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride CAS No. 465514-15-2

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride

Cat. No.: B1597949
CAS No.: 465514-15-2
M. Wt: 237.64 g/mol
InChI Key: PPOMWXKXWCMFNJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a 4-methoxyphenyl group attached to the oxazole ring, which is further substituted with a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

    Coupled Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications compared to similar compounds. The oxazole ring system also contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOMWXKXWCMFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381550
Record name 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-15-2
Record name 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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